3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole
Description
3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C23H26N2O |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H26N2O/c1-2-6-17-9-11-18(12-10-17)19-13-15-21(16-14-19)23-24-22(25-26-23)20-7-4-3-5-8-20/h3-5,7-8,13-18H,2,6,9-12H2,1H3 |
InChI Key |
XGDHPAMPXIRKHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an aromatic nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3 for nitration, Br2 in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole involves the inhibition of specific enzymes and receptors. For instance, in cancer cells, it may inhibit histone deacetylases (HDACs), leading to altered gene expression and induction of apoptosis. In microbial cells, it can inhibit enzymes involved in cell wall synthesis and DNA replication, thereby reducing cell viability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole
- 3-(3-chloro-4-methoxy-phenyl)-5-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-3H-[1,2,3]triazol-4-ylamine
Uniqueness
3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole stands out due to its unique structural features, which confer specific biological activities. Its ability to inhibit HDACs and other enzymes makes it a promising candidate for drug development. Additionally, its structural rigidity and electronic properties make it suitable for applications in organic electronics.
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